![molecular formula C16H17Cl2N5O3 B2833025 2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034578-44-2](/img/structure/B2833025.png)
2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
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Overview
Description
1,3,5-Triazines are a class of compounds known for their unique structure and remarkable reactivity . They have been utilized in the modification and construction of new materials . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
1,3,5-Triazine derivatives can be prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives . The preparation often involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis
The molecular structure of 1,3,5-triazines is well-known and continues to be the object of considerable interest . The structure of the specific compound you mentioned could not be found in the available resources.Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazines often involve the substitution of chloride ions . The reactions can be carried out using conventional methods or microwave irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazines can also vary widely. For example, 2,4-dichloro-6-methoxy-1,3,5-triazine has a molecular formula of C4H3Cl2N3O and an average mass of 179.992 Da .Scientific Research Applications
- 1,3,5-Triazine derivatives, including the compound , exhibit antimicrobial properties. Researchers have synthesized and evaluated various s-triazine derivatives for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . Some of these compounds demonstrated promising activity comparable to that of ampicillin.
- Minimum inhibitory concentrations (MIC) were measured for clinical isolates, and certain derivatives showed enhanced activity against multidrug-resistant strains .
- Notably, compounds (10) and (13) were found to be nontoxic up to specific concentrations, making them potential candidates for further investigation .
- 2,4-Dichloro-6-methoxy-1,3,5-triazine has been employed as a reagent in radioimmunoassays. Specifically, it was used in the detection of D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .
- The compound has been utilized in the preparation of chiral derivatizing reagents. These reagents play a crucial role in enantiomeric analysis and separation .
- Researchers have explored the synthesis of 1,3,5-triazine-based polymers. For instance, using related derivatives like 2,4-dichloro-6-ethoxy-s-triazine and 2,4-dichloro-6-phenyl-s-triazine, they investigated the relationship between structure, temperature resistance, and other properties .
- Cyclodextrin rotaxanes are complex molecular structures where a cyclic molecule (cyclodextrin) encircles another molecule. 2,4-Dichloro-6-methoxy-1,3,5-triazine has been involved in the preparation of α-cyclodextrin rotaxanes .
Antimicrobial Activity
Radioimmunoassay Reagent
Chiral Derivatizing Reagents
Polymer Synthesis
Cyclodextrin Rotaxanes
Other Biological Activities
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O3/c1-25-16-21-13(20-15(22-16)23-4-6-26-7-5-23)9-19-14(24)11-3-2-10(17)8-12(11)18/h2-3,8H,4-7,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBUOXZJKZJNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide |
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